POLY(BISPHENOL A CARBONATE)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Poly(Bisphenol A Carbonate), also known as Polycarbonate (PC), is an important engineering polymer with a variety of optical and technical applications . It is widely used in optical data storage devices, such as CD, CD–R and DVD discs, bulletproof windows, food packaging and mineral water bottles . It is a thermoplastic polymer with optical clarity, high refractive index, and toughness .

Synthesis Analysis

The most common aromatic PC, Poly(Bisphenol A Carbonate), is synthesized by inducing supercritical CO2 to crystallinity in low molecular weight polycarbonate beads using solid-state polymerization method . The first aromatic PCs were prepared in the late 1890s introducing a reaction of hydroquinone or resorcinol with phosgene in pyridine .

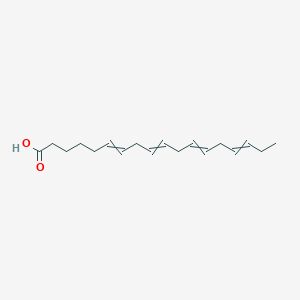

Molecular Structure Analysis

A polycarbonate molecule is composed by a Bisphenol A part and a carbonate group. Bisphenol A contains two aromatic rings, which are responsible for PC’s stiff backbone . The Bisphenol A group also contributes to PC’s inability to crystallize. This amorphous structure gives the polymer its particular transparency .

Chemical Reactions Analysis

Chemical upcycling of plastic waste has garnered global attention due to its sustainable approach to addressing the growing plastic waste accumulation problem and facilitating the establishment of a circular plastic economy . Methanolysis is a chemical upcycling process for the depolymerization of post-consumer polycarbonates and polyesters into their monomeric feedstock .

Physical And Chemical Properties Analysis

Poly(Bisphenol A Carbonate) has a melt index of 10-12 g/10 min (300°C/1.2kg), impact strength of 801 J/m (Izod, ASTM D 256, 22.7 °C), dielectric constant of 2.96, 1 MHz (ASTM D 150), hardness of 118 (Rockwell R, ASTM D 785), refractive index of n20/D 1.586, transition temp softening point of 154 °C (Vicat, rate B, ASTM D 1525), and a density of 1.2 g/mL at 25 °C (lit.) .

Mecanismo De Acción

Direcciones Futuras

Research studies on the chemical recycling of Poly(Bisphenol A Carbonate) are collected and summarized, which may turn after-use plastics into valuable chemical feedstocks . Various methods for polycarbonate degradation into useful materials are categorized according to the type of pyrolysis, hydrolysis, alcoholysis, aminolysis, and reduction to understand the present and the future of PC degradation recycling .

Propiedades

Número CAS |

111211-39-3 |

|---|---|

Nombre del producto |

POLY(BISPHENOL A CARBONATE) |

Fórmula molecular |

C10H14N2O2 |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.